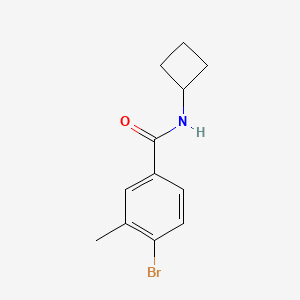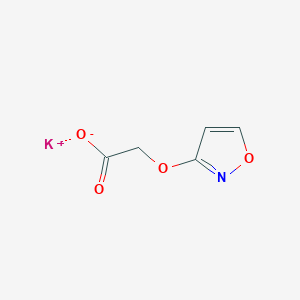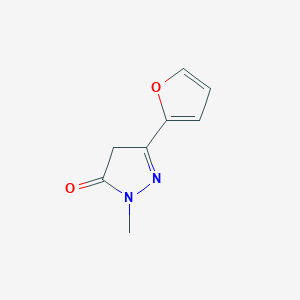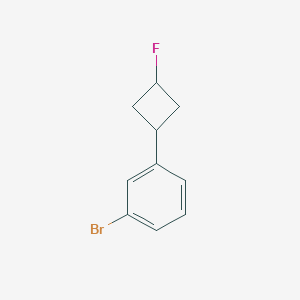
Acide 5-bromo-2-fluoro-4-(trifluorométhyl)benzoïque
Vue d'ensemble
Description
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1699741-92-8 . It has a molecular weight of 287.01 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrF4O2/c9-5-1-3 (7 (14)15)6 (10)2-4 (5)8 (11,12)13/h1-2H, (H,14,15) . This indicates the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core.Physical And Chemical Properties Analysis
This compound has a molecular weight of 287.01 . It is a powder at room temperature .Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé est utilisé dans la synthèse de divers produits pharmaceutiques. La présence de multiples atomes d’halogène en fait un précurseur précieux dans la création d’ingrédients pharmaceutiques actifs (API) avec une activité de récepteur améliorée. Le groupe trifluorométhyle, en particulier, est connu pour améliorer la stabilité métabolique et la biodisponibilité des produits pharmaceutiques .
Développement agrochimique
En recherche agrochimique, les acides benzoïques halogénés servent de blocs de construction pour la synthèse d’herbicides et de fongicides. La structure spécifique de l’acide 5-bromo-2-fluoro-4-(trifluorométhyl)benzoïque pourrait être exploitée pour développer de nouveaux composés ayant des applications potentielles dans la protection des cultures .
Science des matériaux
La capacité du composé à subir diverses réactions chimiques en fait un candidat pour modifier les propriétés de surface des matériaux. Par exemple, il peut être utilisé pour introduire des cycles phényliques fluorés dans les polymères, ce qui peut donner des matériaux ayant une hydrophobicité ou une stabilité thermique modifiée .
Catalyse
En catalyse, ce composé peut agir comme un ligand ou un modificateur pour influencer l’activité et la sélectivité des catalyseurs. Ses groupes électroattracteurs peuvent modifier les propriétés électroniques des centres métalliques dans les catalyseurs, ce qui peut conduire à des processus catalytiques plus efficaces .
Synthèse organique
C’est un intermédiaire polyvalent en synthèse organique. Sa position benzylique réactive est sensible à diverses transformations, telles que la bromation radicalaire et la substitution nucléophile, qui sont fondamentales dans la construction de molécules organiques complexes .
Chimie analytique
En tant que standard interne en chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC/MS), ce composé aide à l’analyse ultra-trace des acides carboxyliques aromatiques fluorés. Sa structure et ses propriétés bien définies assurent une quantification précise dans les procédures analytiques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is G protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, triggering a cascade of cellular responses.
Mode of Action
The trifluoromethyl and fluoride group introduced by 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .
Result of Action
The molecular and cellular effects of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid’s action depend on the specific G protein-coupled receptor it targets. For instance, if the receptor is involved in cell growth, the compound’s action could potentially influence cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, certain conditions may favor the formation of the halogen bond between the compound and its target .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRBSHQZFMLXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate](/img/structure/B1449561.png)


![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)

![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)
